1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide
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Overview
Description
RF-489791, also known as PF-00489791, is a small molecule drug that acts as an inhibitor of phosphodiesterase type 5 (PDE5). This compound was initially developed by Pfizer Inc. and has been investigated for its potential therapeutic applications in various diseases, including cardiovascular diseases, nervous system diseases, and metabolic disorders .
Preparation Methods
The synthesis of RF-489791 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
RF-489791 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of phosphodiesterase inhibitors.
Biology: It is used to investigate the role of phosphodiesterase type 5 in cellular signaling pathways.
Medicine: It has been explored for its potential therapeutic effects in conditions such as hypertension, diabetic nephropathy, and Raynaud’s phenomenon .
Industry: It is used in the development of new pharmaceuticals and as a tool compound in drug discovery .
Mechanism of Action
RF-489791 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, RF-489791 increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly beneficial in conditions such as hypertension and pulmonary hypertension .
Comparison with Similar Compounds
RF-489791 is similar to other phosphodiesterase type 5 inhibitors, such as sildenafil, tadalafil, and vardenafil. RF-489791 is unique in its long-acting properties and selective inhibition of phosphodiesterase type 5. This makes it a valuable compound for studying the long-term effects of phosphodiesterase inhibition and for developing new therapeutic agents .
Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
Properties
Molecular Formula |
C21H29N7O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H29N7O4S/c1-5-8-23-21-24-16(13-15-12-14(3)7-9-22-15)19-17(25-21)18(20(29)27-33(4,30)31)26-28(19)10-11-32-6-2/h7,9,12H,5-6,8,10-11,13H2,1-4H3,(H,27,29)(H,23,24,25) |
InChI Key |
SURDYLMBWGNTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C2C(=N1)C(=NN2CCOCC)C(=O)NS(=O)(=O)C)CC3=NC=CC(=C3)C |
Origin of Product |
United States |
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